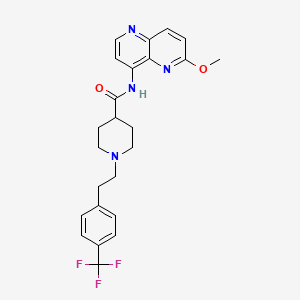
Apoptotic agent-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Apoptotic agent-2 is a compound known for its ability to induce apoptosis, a form of programmed cell death Apoptosis is a crucial process in maintaining the balance between cell proliferation and cell death, ensuring the removal of damaged or unnecessary cells
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Apoptotic agent-2 typically involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route can vary depending on the desired purity and yield of the final product. Common reaction conditions include controlled temperatures, specific pH levels, and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques such as chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Apoptotic agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, reducing agents, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that may have different biological activities and properties.
Applications De Recherche Scientifique
Apoptotic agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its role in inducing apoptosis in different cell types, including cancer cells.
Medicine: Investigated for its potential use in cancer therapy, where it can selectively induce apoptosis in cancer cells while sparing healthy cells.
Industry: Utilized in the development of new drugs and therapeutic agents, as well as in the production of research reagents and diagnostic tools.
Mécanisme D'action
The mechanism of action of Apoptotic agent-2 involves the activation of specific molecular pathways that lead to apoptosis. This includes the activation of pro-apoptotic proteins such as Bax and Bak, which promote the release of cytochrome c from the mitochondria. This release triggers the activation of caspases, a family of proteases that execute the apoptotic process by cleaving various cellular components. The compound may also interact with death receptors on the cell surface, further promoting apoptosis through extrinsic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Apoptotic agent-2 include:
Curcumin: A natural compound with pro-apoptotic properties, known for its anti-inflammatory and anticancer activities.
Resveratrol: A natural polyphenol that induces apoptosis in cancer cells and has antioxidant properties.
Quercetin: A flavonoid with pro-apoptotic effects, studied for its potential in cancer therapy.
Uniqueness
This compound is unique in its specific mechanism of action and its ability to selectively induce apoptosis in cancer cells. Unlike some other compounds, it may have fewer side effects and a higher specificity for targeting cancer cells, making it a promising candidate for therapeutic development.
Propriétés
Formule moléculaire |
C25H16ClN7S |
|---|---|
Poids moléculaire |
482.0 g/mol |
Nom IUPAC |
(4-chlorophenyl)-[2-(10H-indeno[2,3-b]quinoxalin-11-yldiazenyl)-4-methyl-1,3-thiazol-5-yl]diazene |
InChI |
InChI=1S/C25H16ClN7S/c1-14-24(32-30-16-12-10-15(26)11-13-16)34-25(27-14)33-31-22-18-7-3-2-6-17(18)21-23(22)29-20-9-5-4-8-19(20)28-21/h2-13,29H,1H3 |
Clé InChI |
AATZRHWKLUHUJV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=N1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52)N=NC6=CC=C(C=C6)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


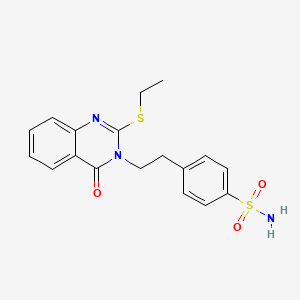
![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
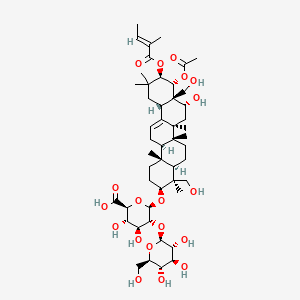
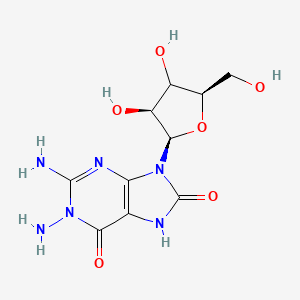

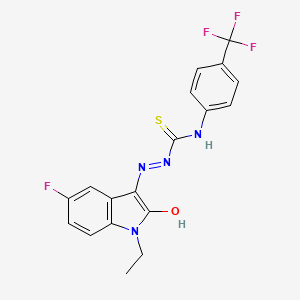
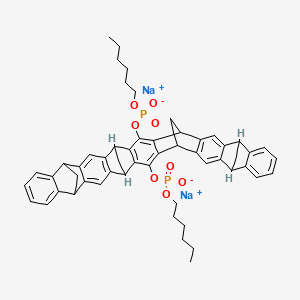

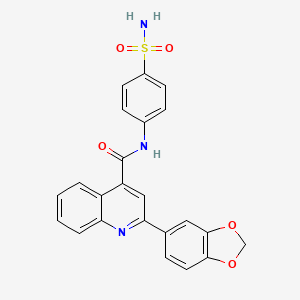
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)



